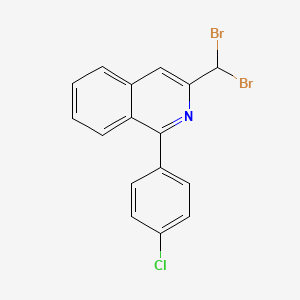![molecular formula C19H19NOSi B12902643 12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one CAS No. 646029-43-8](/img/structure/B12902643.png)
12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one is a heterocyclic compound that belongs to the class of isoindoloisoquinolines. This compound is characterized by its unique structure, which includes a trimethylsilyl group attached to the isoindoloisoquinoline core. The presence of the trimethylsilyl group imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of Isoindolo[2,1-b]isoquinoline Core: The core structure can be synthesized through an intramolecular Friedel-Crafts reaction of acid chlorides such as isoindole-1-acetyl chlorides.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction, where a silylating agent such as trimethylsilyl chloride is used in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylsilyl chloride in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoloisoquinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学研究应用
12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of 12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound could bind to specific receptors, modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
Isoindolo[2,1-a]quinoline Derivatives: These compounds share a similar core structure but lack the trimethylsilyl group.
Isoindolo[2,1-c]benzazocines: These compounds have a different ring fusion pattern but are related in terms of their heterocyclic nature.
Uniqueness
The presence of the trimethylsilyl group in 12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one imparts unique chemical properties, such as increased lipophilicity and altered reactivity, distinguishing it from other similar compounds .
属性
CAS 编号 |
646029-43-8 |
|---|---|
分子式 |
C19H19NOSi |
分子量 |
305.4 g/mol |
IUPAC 名称 |
12-trimethylsilyl-5H-isoindolo[2,3-b]isoquinolin-7-one |
InChI |
InChI=1S/C19H19NOSi/c1-22(2,3)18-14-9-5-4-8-13(14)12-20-17(18)15-10-6-7-11-16(15)19(20)21/h4-11H,12H2,1-3H3 |
InChI 键 |
SLEHGJLLSOGHEU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


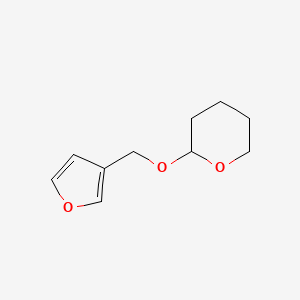

![1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12902576.png)
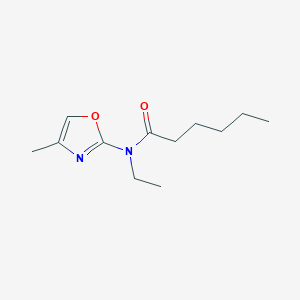
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12902585.png)
![Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B12902590.png)
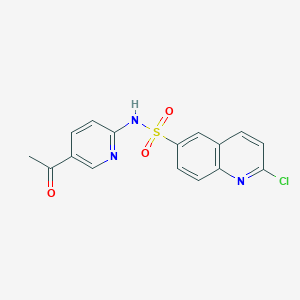

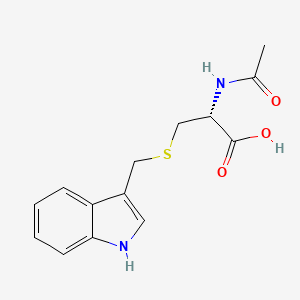
![Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12902630.png)

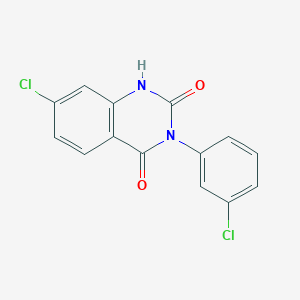
methanol](/img/structure/B12902656.png)
